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molecular formula C15H11BrN2O2 B8694675 Methyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylate

Methyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylate

Cat. No. B8694675
M. Wt: 331.16 g/mol
InChI Key: FPABDHHNGZLLOP-UHFFFAOYSA-N
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Patent
US08975276B2

Procedure details

A 50 mL round bottomed flask was charged with methyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylate (400 mg, 1.21 mmol) and suspended in methanol (12.1 mL). To that stirring solution was added 3.0M potassium hydroxide (0.805 mL, 2.42 mmol). The flask was fitted with a reflux condenser and placed in an oil bath preheated to 70° C. After 2.5 hours, LCMS showed clean and complete conversion of the starting material to a major peak with the desired mass (m/z=318 [M+H]+). The mixture was cooled to room temperature and 1.0N HCl was added. The reaction mixture was cooled in an ice bath and a pink solid formed. After 30 minutes, the solids were filtered and dried under high vacuum overnight. 6-Bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid (283 mg, 0.892 mmol, 73.9% yield) was recovered as a pink solid. 1H NMR (400 MHz, DMSO-d6) ppm 9.04 (1H, s), 8.51 (1H, s), 8.09 (1H, s), 7.96-8.03 (2H, m), 7.45-7.54 (2H, m), 7.35-7.43 (1H, m) Mass found 318 [M+H]+.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.805 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:17]([O:19]C)=[O:18])=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[N:10]=2)[CH:7]=1.[OH-].[K+].Cl>CO>[Br:1][C:2]1[C:3]([C:17]([OH:19])=[O:18])=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[N:10]=2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrC=1C(=CC=2N(C1)C=C(N2)C2=CC=CC=C2)C(=O)OC
Step Two
Name
Quantity
0.805 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
12.1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a reflux condenser
CUSTOM
Type
CUSTOM
Details
placed in an oil bath
CUSTOM
Type
CUSTOM
Details
preheated to 70° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
a pink solid formed
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solids were filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC=1C(=CC=2N(C1)C=C(N2)C2=CC=CC=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.892 mmol
AMOUNT: MASS 283 mg
YIELD: PERCENTYIELD 73.9%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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